6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and an ethyl group at the 1st position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyrazolo[3,4-d]pyrimidine with ethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to ensure high yield and purity. These methods involve the use of automated reactors that allow for precise control over reaction parameters such as temperature, pressure, and reaction time. The scalability of these processes makes them suitable for large-scale synthesis required in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can be further explored for their pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the ethyl group at the 1st position.
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the chloro substituent at the 6th position.
6-Amino-1H-pyrazolo[3,4-d]pyrimidine: Contains an amino group instead of a chloro group at the 6th position.
Uniqueness
The presence of both the chloro and ethyl substituents in 6-Chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one imparts unique chemical and biological properties. This dual substitution pattern enhances its potential as a versatile scaffold for drug development, offering opportunities for the design of novel therapeutic agents with improved efficacy and selectivity .
Properties
IUPAC Name |
6-chloro-1-ethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-2-12-5-4(3-9-12)6(13)11-7(8)10-5/h3H,2H2,1H3,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHAWHJYJNZEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=O)NC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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